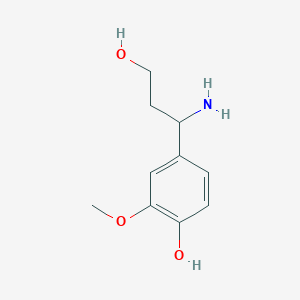

4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(1-amino-3-hydroxypropyl)-2-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-14-10-6-7(2-3-9(10)13)8(11)4-5-12/h2-3,6,8,12-13H,4-5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCXYQGDNZAPBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CCO)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661557 | |

| Record name | 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886366-29-6 | |

| Record name | 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 4 1 Amino 3 Hydroxypropyl 2 Methoxyphenol

De Novo Synthetic Routes to 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol

De novo synthesis offers the advantage of constructing the molecule from readily available starting materials, allowing for versatile structural modifications.

Multistep Organic Synthesis Strategies

A plausible multistep de novo synthesis of this compound can be conceptualized starting from accessible phenolic compounds like guaiacol (B22219) or vanillin (B372448). A hypothetical route commencing with guaiacol could involve an initial Friedel-Crafts acylation to introduce a three-carbon chain.

For instance, acylation of guaiacol with 3-chloropropionyl chloride would yield 1-(4-hydroxy-3-methoxyphenyl)-3-chloropropan-1-one. Subsequent reduction of the ketone to a hydroxyl group, followed by nucleophilic substitution of the chloride with an amino group (or a protected equivalent like azide (B81097), followed by reduction), would furnish the target molecule.

Another potential strategy could start with vanillin. A Wittig or Horner-Wadsworth-Emmons reaction could extend the aldehyde to a propenyl group, which could then be subjected to hydroboration-oxidation to install the primary alcohol. The existing hydroxyl group on the aromatic ring would require protection throughout this sequence. Subsequent steps would focus on introducing the amino and secondary alcohol functionalities on the propyl chain.

A representative, though not explicitly documented for this specific molecule, multistep approach is outlined below:

| Step | Reaction | Reactants | Product |

| 1 | Friedel-Crafts Acylation | Guaiacol, 3-chloropropionyl chloride, AlCl₃ | 1-(4-hydroxy-3-methoxyphenyl)-3-chloropropan-1-one |

| 2 | Ketone Reduction | 1-(4-hydroxy-3-methoxyphenyl)-3-chloropropan-1-one, NaBH₄ | 1-(4-hydroxy-3-methoxyphenyl)-3-chloropropan-1-ol |

| 3 | Azide Substitution | 1-(4-hydroxy-3-methoxyphenyl)-3-chloropropan-1-ol, NaN₃ | 3-azido-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol |

| 4 | Azide Reduction | 3-azido-1-(4-hydroxy-3-methoxyphenyl)propan-1-ol, H₂, Pd/C | This compound |

Stereoselective Synthesis Approaches for Chiral Centers

The structure of this compound contains two chiral centers, meaning it can exist as four possible stereoisomers. The development of stereoselective methods is crucial for isolating and studying the biological activities of individual isomers.

The enantioselective synthesis of vicinal amino alcohols is a well-established field in organic chemistry, and these methods can be adapted to produce the (R)- and (S)-stereoisomers of the target compound. One of the most powerful techniques is the Sharpless Asymmetric Dihydroxylation. wikipedia.orgnih.gov This reaction can introduce two adjacent hydroxyl groups across a double bond with high enantioselectivity.

A synthetic sequence could begin with 4-allyl-2-methoxyphenol (eugenol), where the phenolic hydroxyl group is protected. Asymmetric dihydroxylation of the allyl group using AD-mix-α or AD-mix-β would yield the corresponding chiral diol with a predictable stereochemistry. nih.govorganic-chemistry.org This diol can then be converted into the amino alcohol. This is typically achieved by selectively functionalizing one of the hydroxyl groups (e.g., through tosylation), followed by nucleophilic substitution with an azide ion and subsequent reduction to the amine. The choice of which hydroxyl group to functionalize can be controlled by steric or electronic factors, or through the use of protecting groups.

Another approach involves the asymmetric reduction of a suitable ketone precursor. For example, an α-amino ketone derivative could be reduced using chiral reducing agents or catalysts to set the stereochemistry of the hydroxyl group. Conversely, an α-hydroxy imine could be asymmetrically reduced to establish the stereochemistry at the amine-bearing carbon. westlake.edu.cn

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. mdpi.com Enzymes such as transaminases, dehydrogenases, and monooxygenases can be employed to create the desired stereocenters with high enantiomeric excess. acs.orgnih.gov

For the synthesis of this compound, a chemoenzymatic approach could be highly effective. For instance, a diol precursor, which can be synthesized chemically, could undergo selective amination catalyzed by a transaminase. Transaminases can convert a ketone to an amine with high stereoselectivity, or in some cases, directly aminate a hydroxyl group.

Alternatively, an engineered amine dehydrogenase could be used for the reductive amination of an α-hydroxy ketone precursor. acs.org These enzymes utilize ammonia (B1221849) as the amine source and a cofactor like NAD(P)H for reduction, offering a green route to chiral amines. nih.gov The substrate for such a reaction, 1-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-one, could be prepared from eugenol (B1671780) or a related precursor.

Multi-enzyme cascade reactions in a one-pot setting are also a promising strategy. researchgate.net A cascade could be designed where one enzyme oxidizes a diol to a hydroxy ketone, which is then stereoselectively aminated by a second enzyme, such as a transaminase, to yield the final chiral amino alcohol.

Derivatization from Identified Precursor Compounds

The most direct and widely reported method for synthesizing this compound and its derivatives is through the chemical modification of the natural product eugenol.

Synthesis via Eugenol Epoxides and Amination Reactions

This strategy leverages the readily available allyl group of eugenol. The synthesis proceeds in two main steps: epoxidation of the alkene followed by nucleophilic ring-opening of the resulting epoxide with an amine.

Epoxidation of Eugenol: The double bond in the allyl side chain of eugenol can be selectively oxidized to an epoxide using various oxidizing agents. A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in an inert solvent like dichloromethane. This reaction is sensitive due to the presence of the phenolic hydroxyl group, which can be susceptible to oxidation.

Amination of the Epoxide: The resulting eugenol epoxide, 2-methoxy-4-(oxiran-2-ylmethyl)phenol, can then undergo a ring-opening reaction with an amine. This reaction is a nucleophilic substitution where the amine attacks one of the carbon atoms of the epoxide ring, leading to the formation of a β-amino alcohol. The reaction with ammonia would yield the primary amine, this compound. A variety of primary and secondary amines can be used to generate a library of N-substituted derivatives. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the amine nucleophile.

The table below summarizes the reaction yields for the synthesis of various β-amino alcohol derivatives from eugenol epoxide with different amines.

| Amine Nucleophile | Product | Yield (%) |

| 2-methylpropan-2-amine | 4-(3-(tert-butylamino)-2-hydroxypropyl)-2-methoxyphenol | 9-97% |

| octan-2-amine | 4-(2-hydroxy-3-(octan-2-ylamino)propyl)-2-methoxyphenol | 9-97% |

| piperidine | 4-(2-hydroxy-3-(piperidin-1-yl)propyl)-2-methoxyphenol | 9-97% |

| aniline | 4-(2-hydroxy-3-(phenylamino)propyl)-2-methoxyphenol | 9-97% |

| 3-methoxyaniline | 4-(2-hydroxy-3-((3-methoxyphenyl)amino)propyl)-2-methoxyphenol | 9-97% |

| 4-cyanoaniline | 4-((3-(4-cyanophenyl)amino)-2-hydroxypropyl)-2-methoxyphenol | 9-97% |

Modifications Based on Vanillin-Derived Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) serves as a versatile and economically significant starting material for the synthesis of various compounds, including scaffolds related to this compound. jddtonline.info Its three functional groups—aldehyde, hydroxyl, and ether—provide multiple reaction sites for chemical modification. jddtonline.info The aldehyde group is particularly reactive and is often the initial point of transformation in multi-step syntheses.

One common strategy involves the reaction of vanillin with different substituted amines to form Schiff bases, which can then be subjected to further transformations. nih.gov For instance, reacting vanillin with aromatic amines can yield imine derivatives. jddtonline.infomdpi.com These intermediates can be subsequently reduced to form the corresponding amine derivatives. For example, vanillin or syringaldehyde (B56468) can be reacted with 2-(3-aminopropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione to afford imines, which are then reduced using sodium borohydride (B1222165) to yield the final amine-containing products. uhi.ac.uk

Another approach involves the reduction of the aldehyde group in vanillin to an alcohol, forming vanillyl alcohol. scispace.com This alcohol can then undergo etherification. For example, etherification of vanillyl alcohol with isopropanol (B130326) yields 4-(isopropoxymethyl)-2-methoxyphenol. scispace.com This intermediate can be further modified, for instance, by esterification of the phenolic hydroxyl group. scispace.com

Furthermore, multicomponent reactions involving vanillin have been developed as an efficient strategy for creating complex molecules in a single step. Solvent-free methods, such as simple trituration of reactive components like dopamine, vanillin, and N-methylacetamide, have been used to synthesize novel vanillin derivatives with high yields. jddtonline.infodovepress.com

Functionalization of Phenolic and Amino Moieties

The phenolic hydroxyl and primary amino groups of this compound are key sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially altered properties. Selective functionalization of these groups is crucial for structural diversification.

Alkylation and Acylation Strategies on Hydroxyl and Amine Groups

Selective alkylation or acylation of aminophenols presents a synthetic challenge due to the presence of two nucleophilic centers, the amino group and the hydroxyl group. umich.edu Direct alkylation with alkyl halides often results in a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products, necessitating tedious separation processes. umich.edu

To achieve selective O-alkylation of the phenolic hydroxyl group, a common strategy involves the protection of the more nucleophilic amino group. researchgate.net This can be accomplished by reacting the aminophenol with an aldehyde, such as benzaldehyde, to form an imine (Schiff base). umich.eduresearchgate.net The protected intermediate can then be alkylated at the hydroxyl group using an alkyl halide in the presence of a base like potassium carbonate. Subsequent hydrolysis of the imine under acidic conditions regenerates the amino group, yielding the desired O-alkylated aminophenol. umich.eduresearchgate.net

Conversely, selective N-alkylation of the amino group can be achieved through reductive amination. mdpi.com This one-pot reaction involves the condensation of the aminophenol with an aldehyde to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride to the corresponding N-alkylated aminophenol. umich.eduresearchgate.net This method generally provides good to excellent yields. umich.eduresearchgate.net

Acylation reactions also require careful control to achieve selectivity. The relative reactivity of the amino and hydroxyl groups can be influenced by the reaction conditions. In many cases, the amino group is more nucleophilic and will react preferentially with acylating agents like acyl chlorides or anhydrides. Phenols can react with acyl chlorides to give either esters via O-acylation or hydroxyarylketones via C-acylation (Fries rearrangement), with the outcome often depending on the catalyst and conditions used. quora.com

| Functionalization Strategy | Target Group | Reagents | Key Steps | Outcome |

| Selective O-Alkylation | Phenolic Hydroxyl | 1. Benzaldehyde2. Alkyl halide, K₂CO₃3. HCl | 1. Protection of amino group as imine2. Alkylation of hydroxyl group3. Deprotection by hydrolysis | O-alkylated aminophenol |

| Selective N-Alkylation | Amino Group | 1. Aldehyde2. Sodium borohydride | 1. Condensation to form imine2. In-situ reduction | N-alkylated aminophenol |

Introduction of Heterocyclic Systems for Structural Diversification

The incorporation of heterocyclic moieties onto the this compound scaffold can lead to significant structural diversification and the creation of novel chemical entities. Heterocyclic compounds are integral to medicinal chemistry, with a large percentage of known drugs containing at least one heterocyclic ring. frontiersin.org

The amino and hydroxyl groups of the parent compound serve as convenient handles for the introduction of these ring systems. For example, the amino group can act as a nucleophile in reactions to form nitrogen-containing heterocycles. frontiersin.org It can participate in condensation reactions with dicarbonyl compounds or their equivalents to construct various heterocyclic rings.

Amino alcohols, such as the 1-amino-3-hydroxypropyl moiety, can react with aldehydes to produce oxazolidines. researchgate.net If a dialdehyde (B1249045) is used, there is potential for the formation of bicyclic structures, although the final product can be highly dependent on the structure of the carbonyl compound and the reaction conditions. researchgate.net

Furthermore, the amino group can be used as a building block in multicomponent reactions (MCRs) to generate complex heterocyclic systems in a diversity-oriented synthesis approach. frontiersin.org For example, aminoazoles are known to react with various electrophiles to produce a wide array of fused and non-fused heterocyclic products. frontiersin.org Similarly, the amino group on the scaffold could be diazotized and then coupled with active methylene (B1212753) compounds to generate precursors for various heterocyclic systems.

The synthesis of heterocyclic compounds can be facilitated by various techniques, including the use of ionic liquids or solvent-free conditions, which can improve reaction yields and shorten reaction times. researchgate.net Microwave-assisted synthesis is another green chemistry approach that can accelerate the formation of heterocyclic rings. nih.gov

| Reaction Type | Reactant on Scaffold | Co-reactant | Resulting Heterocycle (Example) |

| Condensation | Amino alcohol moiety | Aldehyde/Dialdehyde | Oxazolidine/Bicyclic Oxazolidine |

| Multicomponent Reaction | Amino group | Various electrophiles (e.g., β-ketoesters, aldehydes) | Dihydropyrimidines, Pyridines |

| Cyclocondensation | Amino group | Dicarbonyl compounds | Pyrroles, Diazepines |

Sustainable and Green Chemistry Considerations in Synthesis

The synthesis of this compound and its derivatives is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com Key principles of green chemistry, such as the use of renewable feedstocks, enzymatic catalysis, waste reduction, and maximizing atom economy, are being applied to make the synthesis more environmentally benign and efficient. instituteofsustainabilitystudies.combrainyjuice.com

Enzymatic Synthetic Pathways

Biocatalysis offers a powerful alternative to traditional chemical synthesis due to the high selectivity (chemo-, regio-, and stereo-selectivity) and mild operating conditions of enzymes. nih.gov The use of enzymes can reduce the need for protecting groups and minimize the generation of toxic waste. brainyjuice.comnih.gov

For the synthesis of chiral amino alcohols like this compound, enzymes such as aldolases and imine reductases (IREDs) are particularly relevant. nih.gov For instance, a stereoselective enzymatic synthesis of amino-diols and amino-polyols has been developed using a three-component strategy. nih.gov This process combines a biocatalytic aldol (B89426) reaction, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), with a reductive amination step catalyzed by an IRED. nih.gov Such a cascade reaction, performed in a two-step, one-pot manner without intermediate isolation, can efficiently generate complex molecules from simple prochiral starting materials. nih.gov

Enzymatic polymerization is another area of interest. Horseradish peroxidase, for example, has been used for the efficient polymerization of related phenolic compounds like 4-methoxyphenol (B1676288) in aqueous micelle systems. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the potential of enzymatic methods for modifying the phenolic moiety. The synthesis of hydroxy phenyl amino acids has also been achieved through enzymatic routes, highlighting the feasibility of using biocatalysts to construct key structural components of the target compound.

Waste Reduction and Atom Economy in Process Development

A central goal of green chemistry is to minimize waste and maximize the efficiency of chemical reactions. instituteofsustainabilitystudies.com Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the efficiency of a synthesis. It measures the proportion of reactant atoms that are incorporated into the final desired product. ispe.orgjocpr.com Synthetic methods should be designed to maximize atom economy, thereby reducing the formation of byproducts and waste. instituteofsustainabilitystudies.comjocpr.com

Strategies to improve atom economy and reduce waste in the synthesis of compounds like this compound include:

Catalysis: Using catalytic reagents in small amounts is superior to using stoichiometric reagents, which are consumed in the reaction and generate more waste. nih.govewadirect.com For example, catalytic hydrogenation for the reduction of a nitro group to an amine is a high-atom-economy reaction. acs.org

Solvent Choice: Solvents often constitute the largest mass component in a chemical process and contribute significantly to waste. ewadirect.com Green chemistry encourages the use of safer solvents like water or, ideally, performing reactions under solvent-free conditions. nih.gov

Renewable Feedstocks: Utilizing renewable starting materials, such as lignin-derived phenols like vanillin, reduces reliance on depleting petrochemical resources and contributes to a more sustainable process. mdpi.comdigitellinc.com

Process Intensification: Techniques like continuous flow chemistry can enhance efficiency, reduce waste, and improve safety compared to traditional batch processing. ispe.org

By applying these principles, the environmental footprint of synthesizing this compound can be significantly reduced, aligning the manufacturing process with the goals of sustainability and green chemistry. instituteofsustainabilitystudies.combrainyjuice.com

| Green Chemistry Principle | Application in Synthesis | Benefit |

| Atom Economy | Designing reactions to maximize incorporation of starting materials into the final product. instituteofsustainabilitystudies.comispe.org | Reduces waste and improves resource efficiency. jocpr.com |

| Catalysis | Using catalysts instead of stoichiometric reagents (e.g., catalytic hydrogenation). ewadirect.com | Minimizes waste, allows for catalyst recycling, and can improve reaction selectivity. ewadirect.com |

| Renewable Feedstocks | Using bio-based starting materials like vanillin. mdpi.com | Reduces dependence on fossil fuels and promotes sustainability. brainyjuice.com |

| Safer Solvents | Replacing hazardous organic solvents with water or conducting solvent-free reactions. nih.gov | Reduces environmental impact and improves worker safety. brainyjuice.com |

| Waste Prevention | Designing syntheses to avoid the formation of byproducts. instituteofsustainabilitystudies.com | Lowers disposal costs and environmental pollution. instituteofsustainabilitystudies.com |

Elucidation of Biosynthetic Pathways and Natural Occurrence of 4 1 Amino 3 Hydroxypropyl 2 Methoxyphenol

Identification and Isolation from Biological Sources

Extensive searches of scientific literature and metabolomic databases did not yield any direct evidence of the isolation or identification of 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol from natural biological sources. While structurally related phenylpropanoids are abundant in nature, this specific compound has not been reported as a known plant metabolite or a product of microbial biotransformation in the available literature.

Plant-Derived Origins and Metabolite Profiling

There are no published studies that identify this compound as a constituent of any plant species. Metabolite profiling studies of various plants, including those rich in other phenolic compounds, have not listed this specific molecule. For instance, while compounds like coniferyl alcohol, a structural analogue, are well-documented products of the phenylpropanoid pathway and have been identified in numerous plants, the corresponding amino-hydroxypropyl derivative remains unobserved in plant metabolomic data.

Microbial Biotransformations Leading to Analogues

The scientific literature contains no specific examples of microbial biotransformation leading to the synthesis of this compound. While microorganisms are known to biotransform a wide array of phenolic compounds, including those derived from lignin (B12514952), into various value-added chemicals, the enzymatic pathways for the specific amination and hydroxylation of a precursor to form this compound have not been elucidated. Research in this area has primarily focused on the production of other aminophenols or related compounds through microbial fermentation or enzymatic conversion.

Enzymatic Mechanisms in Natural Product Formation

Given the absence of this compound in known natural sources, there is no direct information on the specific enzymatic mechanisms involved in its biosynthesis. However, hypothetical pathways can be postulated based on known biochemical reactions.

Investigation of Lignin Degradation Pathways and Intermediates

Lignin, a complex polymer of aromatic subunits, is a potential source of various phenolic compounds. Microbial degradation of lignin by organisms such as white-rot fungi and certain bacteria releases a variety of monomeric and oligomeric phenolic structures. nih.gov These degradation products could theoretically serve as precursors for further enzymatic modification. For instance, lignin-derived monomers with a propyl side chain, such as dihydroconiferyl alcohol, could potentially undergo enzymatic amination and hydroxylation to form this compound. However, no such pathway has been identified or characterized. While research has demonstrated the synthesis of other aminophenols, such as 2,6-dimethoxy-p-aminophenol, from lignin-derived syringaldehyde (B56468), this process involves chemical steps like oximation followed by hydrogenation and is not a fully enzymatic pathway. nih.govresearchgate.net

Role of Core Metabolic Pathways (e.g., Tyrosine Metabolism)

The amino acid tyrosine is a key precursor in the biosynthesis of a wide range of phenolic compounds in plants and microorganisms through the phenylpropanoid pathway. nih.govnih.gov Tyrosine undergoes deamination and a series of hydroxylation, methylation, and reduction reactions to form various phenylpropanoids. While this pathway generates molecules with a similar phenolic core, the specific enzymatic machinery required to produce the 1-amino-3-hydroxypropyl side chain from a tyrosine-derived intermediate has not been described. The conversion of the carboxylic acid group of a phenylpropanoid precursor into an amino group and the subsequent hydroxylation at the gamma position of the propyl side chain would necessitate a series of uncharacterized enzymatic steps. Tyrosine phenol-lyase (TPL) is an enzyme capable of synthesizing L-tyrosine derivatives from monophenols, pyruvate, and ammonia (B1221849), demonstrating a potential route for enzymatic amination of phenolic compounds. nih.gov However, its application in generating the specific side chain of the target compound has not been explored.

In Depth Investigations into Biological Activities and Molecular Mechanisms of Action

In Vitro Pharmacological Characterization

Cellular Bioactivity Profiling

Anti-inflammatory Pathway Modulation

Specific studies detailing the modulation of anti-inflammatory pathways by 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol are not available in the reviewed literature. While research on other methoxyphenol compounds demonstrates engagement with pathways such as NF-κB and MAPK, this data cannot be attributed to the specific compound .

Structure-Activity Relationship (SAR) Studies

Quantitative and Qualitative Analysis of Structural Modifications on Biological Potency

No dedicated SAR studies for this compound were identified. Such studies would involve the synthesis and biological evaluation of a series of derivatives to determine the influence of different functional groups on potency, which has not been published for this parent compound.

Impact of Stereochemistry on Bioactivity and Selectivity

The influence of the stereochemistry of the chiral centers within this compound on its biological activity and target selectivity has not been specifically investigated. While stereoselectivity is a critical aspect of pharmacology for many chiral molecules, dedicated research on the individual stereoisomers of this compound is absent from the current body of scientific literature.

Computational and In Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

There are no published molecular docking studies that simulate the interaction of this compound with specific protein targets, such as inflammatory enzymes or receptors.

Molecular Dynamics Simulations to Characterize Binding Stability

Similarly, molecular dynamics simulations, which would provide insight into the stability of the ligand-protein complex over time, have not been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound, QSAR studies can be instrumental in predicting the biological activities of its derivatives and guiding the synthesis of new analogues with enhanced potency. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is required. For this compound and its analogues, this would involve synthesizing a library of related molecules and testing their effects in relevant biological assays. Subsequently, a wide array of molecular descriptors is calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For phenolic compounds, relevant descriptors often include parameters such as LogP (lipophilicity), molar refractivity (steric effects), and electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can be calculated using quantum chemical methods. nih.govnih.gov Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to generate a mathematical equation that links the selected descriptors to the observed biological activity. researchgate.net

The predictive power of the resulting QSAR model must be rigorously validated. This is typically achieved through internal validation techniques, like cross-validation, and external validation using a set of compounds not included in the model's training. A well-validated QSAR model can then be used to predict the biological activity of novel, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. This predictive capability significantly accelerates the drug discovery process by reducing the number of compounds that need to be synthesized and tested.

Below is an illustrative data table showcasing the types of molecular descriptors that could be used in a QSAR study of this compound and its hypothetical analogues.

| Compound | Biological Activity (IC50, µM) | LogP | Molar Refractivity | HOMO Energy (eV) | LUMO Energy (eV) |

| Analog 1 | 15.2 | 1.8 | 65.4 | -5.8 | -1.2 |

| Analog 2 | 8.7 | 2.1 | 68.2 | -5.9 | -1.1 |

| Analog 3 | 25.1 | 1.5 | 62.1 | -5.7 | -1.3 |

| Analog 4 | 5.4 | 2.5 | 70.5 | -6.1 | -1.0 |

| Analog 5 | 12.8 | 1.9 | 66.3 | -5.8 | -1.2 |

Virtual Screening for Novel Biological Targets and Analogues

Virtual screening is a powerful computational methodology used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, which is typically a protein or enzyme. In the context of this compound, virtual screening can be employed for two primary purposes: to identify novel biological targets for this compound and to discover new analogues with potentially improved activity.

One common approach is target-based virtual screening, which relies on the known three-dimensional structure of a biological target. researchgate.net If a potential target for this compound is hypothesized, molecular docking simulations can be performed. These simulations predict the preferred orientation of the compound when bound to the target and estimate the strength of the interaction, often expressed as a docking score. biointerfaceresearch.com By screening a database of known protein structures, it is possible to identify proteins to which this compound is predicted to bind with high affinity, thus suggesting novel biological targets.

Another strategy is ligand-based virtual screening, which is particularly useful when the three-dimensional structure of the biological target is unknown. This approach utilizes the chemical structure of a known active compound, such as this compound, as a template to search for other molecules with similar properties. researchgate.net Techniques like pharmacophore modeling can be used to define the essential three-dimensional arrangement of chemical features required for biological activity. This pharmacophore model is then used as a query to screen large compound databases for molecules that match these features.

The output of a virtual screening campaign is a ranked list of compounds, prioritized based on their predicted binding affinity or similarity to the query molecule. These "hits" can then be subjected to experimental testing to confirm their biological activity. For this compound, this could lead to the identification of novel analogues with different substitution patterns or scaffolds that retain or even enhance the desired biological effect.

An example of a data table from a virtual screening study is presented below, illustrating the docking scores of this compound and its hypothetical analogues against a potential protein target.

| Compound | Docking Score (kcal/mol) | Predicted H-Bond Interactions | Predicted Hydrophobic Interactions |

| This compound | -7.8 | 3 | 5 |

| Analog A | -8.5 | 4 | 6 |

| Analog B | -7.2 | 2 | 5 |

| Analog C | -9.1 | 5 | 7 |

| Analog D | -6.9 | 2 | 4 |

Advanced Analytical and Spectroscopic Methodologies for Research on 4 1 Amino 3 Hydroxypropyl 2 Methoxyphenol

Chromatographic Separation and Purity Determination

Chromatographic techniques are fundamental for the separation of 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol from complex mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) are two of the most powerful and commonly utilized methods for these purposes.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography is a cornerstone technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. The method's high resolution and sensitivity make it ideal for determining the purity of synthesized batches and for quantifying the compound in various samples.

A typical HPLC method for aminophenol-related compounds would employ a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. pom.go.idsielc.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) to control pH and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound from the column. researchgate.netresearchgate.net Detection is commonly achieved using a UV detector, as the phenolic ring in the molecule absorbs ultraviolet light. sielc.com Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time, ensuring accurate quantification and purity assessment. researchgate.net

Table 1: Illustrative HPLC Parameters for Aminophenol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of aqueous buffer (e.g., 0.05 M phosphate buffer, pH 7.0) and an organic solvent (e.g., methanol or acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 240 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC/MS) in Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the presence of polar functional groups (hydroxyl and amino groups), this compound is not directly suitable for GC/MS analysis. These polar groups can lead to poor chromatographic peak shape and thermal degradation in the hot injector port.

To overcome this, a crucial step of derivatization is required. jfda-online.comresearchgate.netgcms.cz This process involves chemically modifying the polar functional groups to make the molecule more volatile and thermally stable. A common derivatization technique for compounds with active hydrogens is silylation, where a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Once derivatized, the compound can be readily analyzed by GC/MS. The gas chromatograph separates the derivatized compound from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound and provides a unique mass spectrum, which acts as a "molecular fingerprint," allowing for its definitive identification and quantification in complex mixtures. researchgate.net

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy each provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed molecular structure of organic compounds. For this compound, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR experiments would be employed.

¹H NMR: This technique provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, the protons of the propyl chain, and the protons of the amino and hydroxyl groups. The splitting patterns of these signals would help to establish which protons are adjacent to one another. scienceopen.comuni-muenchen.dersc.orgrsc.orgsemanticscholar.org

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. One would expect to see signals for the aromatic carbons, the methoxy carbon, and the carbons of the propyl chain. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom. uni-muenchen.dersc.org

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). This information is crucial for definitively assigning all the proton and carbon signals and confirming the connectivity of the atoms within the molecule. scienceopen.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.5 - 7.5 | 110 - 150 |

| Methoxyl Protons (-OCH₃) | ~3.8 | ~55 |

| Propyl Chain Protons (-CH₂-, -CH-) | 1.5 - 4.0 | 20 - 70 |

| Amino Protons (-NH₂) | Variable (broad signal) | - |

| Hydroxyl Protons (-OH) | Variable (broad signal) | - |

Note: These are general predicted ranges based on the functional groups present. Actual experimental values would be required for precise structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). This high precision allows for the unambiguous determination of the elemental composition of the molecule.

For this compound, with a chemical formula of C₁₀H₁₅NO₃, the expected exact mass would be calculated. An HRMS analysis would provide an experimental mass that can be compared to the theoretical exact mass. A close match between the experimental and theoretical masses provides strong evidence for the proposed molecular formula. guidechem.com

Table 3: Molecular Formula and Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅NO₃ |

| Molecular Weight | 197.23 g/mol |

| Calculated Exact Mass | 197.1052 u |

Source: Based on general chemical principles and database information.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present in its structure:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. researchgate.netresearchgate.net

Bands in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibrations of the primary amine.

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the propyl and methoxy groups would be observed in the 2850-3000 cm⁻¹ region.

Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations from the phenol (B47542), alcohol, and ether functionalities would be expected in the 1000-1300 cm⁻¹ region. researchgate.net

Table 4: Expected Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| O-H Stretch (Phenol, Alcohol) | 3200 - 3600 (broad) |

| N-H Stretch (Primary Amine) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O Stretch (Phenol, Alcohol, Ether) | 1000 - 1300 |

Note: This table provides expected ranges for the functional groups present in the molecule.

Hyphenated Techniques for Comprehensive Analysis

No specific information available for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-TOF-MS) for Metabolite Profiling

No specific research findings or data tables could be generated for this compound due to a lack of available scientific literature.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactivities and Therapeutic Applications

The structural components of 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol hint at a range of plausible biological activities that warrant investigation. The aminophenol moiety is a key feature in compounds with demonstrated antiproliferative and analgesic properties. nih.govpharmacy180.com For instance, derivatives of p-aminophenol are known for their analgesic and antipyretic effects, while certain ortho-aminophenol derivatives have been identified as potent inhibitors of ferroptosis, a form of programmed cell death implicated in various diseases. pharmacy180.comnih.gov Furthermore, the guaiacol (B22219) scaffold is present in molecules that exhibit significant antioxidant and myeloperoxidase inhibitory activities, which are relevant to cardiovascular diseases. nih.govresearchgate.net

Future research should, therefore, systematically screen this compound for a variety of bioactivities. High-throughput screening assays could be employed to assess its potential as an anticancer agent, an anti-inflammatory drug, a neuroprotective compound, or an antimicrobial agent. Given the activities of related aminophenol and guaiacol derivatives, particular attention should be paid to its potential as a modulator of oxidative stress and inflammatory pathways. nih.govmdpi.comresearchgate.net

| Potential Therapeutic Area | Rationale based on Structural Analogues | Suggested Screening Methods |

| Oncology | Aminophenol derivatives have shown antiproliferative effects. nih.gov | Cell viability assays (e.g., MTT, XTT) on various cancer cell lines. |

| Analgesia | p-Aminophenol derivatives are known analgesics. pharmacy180.com | In vivo models of pain (e.g., hot plate test, tail-flick test). |

| Cardiovascular Disease | Guaiacol derivatives can inhibit myeloperoxidase, an enzyme linked to atherosclerosis. nih.gov | Enzyme inhibition assays, studies on lipoprotein oxidation. |

| Neuroprotection | Inhibition of ferroptosis by aminophenols may be relevant in neurodegenerative diseases. nih.gov | Cellular models of neurodegeneration, assessment of oxidative stress markers. |

| Infectious Diseases | Some aminophenol derivatives possess antimicrobial properties. mdpi.comresearchgate.net | Minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi. |

Development of Targeted Delivery Systems (e.g., Nanoencapsulation)

A significant hurdle in the therapeutic application of many phenolic compounds is their limited bioavailability and potential for off-target effects. To address this, the development of targeted delivery systems for this compound will be crucial. Nanoencapsulation, a technique that entraps a bioactive compound within a nanocarrier, offers a promising approach to enhance its stability, solubility, and targeted delivery.

Various nanoformulations could be explored, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles. These systems can be engineered to release the compound in a controlled manner at the site of action, thereby increasing its efficacy and reducing systemic toxicity. For instance, nanoparticles could be functionalized with specific ligands (e.g., antibodies, peptides) that recognize and bind to receptors overexpressed on diseased cells, such as cancer cells.

| Nanocarrier Type | Potential Advantages for this compound |

| Liposomes | Biocompatible; can encapsulate both hydrophilic and hydrophobic compounds. |

| Polymeric Nanoparticles | High stability and loading capacity; tunable release properties. |

| Solid Lipid Nanoparticles | Good biocompatibility and bioavailability; suitable for oral and parenteral administration. |

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of extensive experimental data, advanced computational modeling can provide valuable insights into the potential mechanisms of action of this compound. Molecular docking simulations can be used to predict the binding affinity of the compound to a wide range of biological targets, such as enzymes and receptors. This can help to identify potential molecular targets and guide the design of more focused biological assays.

Quantum chemistry calculations can be employed to understand the electronic properties of the molecule, which are crucial for its reactivity and interaction with biological systems. Furthermore, molecular dynamics simulations can be used to study the behavior of the compound in a simulated biological environment, providing a deeper understanding of its interactions with proteins and cell membranes.

Integration with Omics Technologies for Systems-Level Analysis

To gain a comprehensive understanding of the biological effects of this compound, its integration with "omics" technologies will be indispensable. These technologies, including genomics, proteomics, and metabolomics, allow for a systems-level analysis of the changes induced by the compound in a biological system.

Proteomics can be used to identify the proteins that are differentially expressed or modified upon treatment with the compound, offering clues about its mechanism of action and potential off-target effects. Metabolomics, the study of small molecules (metabolites), can reveal the metabolic pathways that are perturbed by the compound. This information can be invaluable for understanding its pharmacological effects and identifying biomarkers of response.

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

Based on the initial findings from bioactivity screening and computational modeling, the design and synthesis of next-generation analogues of this compound can be undertaken to enhance its potency and selectivity. Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogues, it will be possible to identify the key structural features required for optimal therapeutic effect.

Q & A

Q. What are the recommended methods for synthesizing 4-(1-Amino-3-hydroxypropyl)-2-methoxyphenol and structurally related compounds?

Synthesis of such phenolic derivatives typically involves reductive amination or coupling reactions. For example, analogs like dihydroconiferyl alcohol (a related dihydroxypropylphenol) are synthesized via catalytic hydrogenation of unsaturated precursors (e.g., coniferyl alcohol derivatives) . Methodological steps include:

- Step 1 : Protect reactive hydroxyl groups (e.g., using acetyl or benzyl groups).

- Step 2 : Introduce the amino-hydroxypropyl moiety via nucleophilic substitution or enzymatic catalysis.

- Step 3 : Deprotect and purify using column chromatography or recrystallization .

Q. How can the solubility and stability of this compound be experimentally determined for in vitro assays?

- Solubility : Use gravimetric analysis by dissolving the compound in solvents (e.g., DMSO, water, ethanol) at varying temperatures. Measure saturation points via HPLC or UV-Vis spectroscopy .

- Stability : Conduct accelerated degradation studies under controlled pH, temperature, and light exposure. Monitor degradation products via LC-MS or NMR .

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.5–7.2 ppm), and hydroxy/amino groups (broad signals). 2D NMR (COSY, HSQC) resolves connectivity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ or [M-H]- ions). ESI-MS is preferred for polar derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for phenolic derivatives like this compound?

Discrepancies in bioactivity (e.g., acetylcholinesterase inhibition) may arise from assay conditions (pH, temperature) or compound purity. Mitigation strategies include:

- Standardized Assays : Use Ellman’s method with controlled substrate concentrations (e.g., acetylthiocholine) and enzyme batches .

- Purity Validation : Confirm compound integrity via HPLC (>95% purity) and control for auto-oxidation products .

Q. What experimental designs are optimal for studying the mechanism of acetylcholinesterase inhibition by amino-hydroxypropylphenols?

- Kinetic Studies : Determine inhibition type (competitive/non-competitive) using Lineweaver-Burk plots. Measure KI values via dose-response curves .

- Molecular Docking : Use software like AutoDock to model interactions between the amino-hydroxypropyl group and enzyme active sites (e.g., catalytic triad residues) .

Q. How should reactive intermediates (e.g., quinone methides) be managed during synthesis or biological studies?

- Stabilization : Use antioxidants (e.g., ascorbic acid) or inert atmospheres (N2/Ar) to prevent oxidation.

- Trapping Agents : Add thiols (e.g., glutathione) to trap reactive electrophiles. Monitor intermediates via LC-MS .

Q. What advanced analytical methods can distinguish stereoisomers or regioisomers of this compound?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers .

- X-ray Crystallography : Determine absolute configuration for crystalline derivatives .

Methodological Best Practices

Q. How to validate analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Validation Parameters : Assess linearity (R² > 0.99), LOD/LOQ (signal-to-noise ≥ 3/10), and recovery rates (spiked samples).

- Matrix Effects : Use internal standards (e.g., deuterated analogs) to correct for ion suppression in biological samples .

Q. What safety protocols are essential for handling amino-phenolic compounds?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H319 hazard) .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.